Bitopertin-d8 -

Bitopertin-d8

Catalog Number: EVT-1503441
CAS Number:
Molecular Formula: C₂₁H₁₂D₈F₇N₃O₄S
Molecular Weight: 551.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of bitopertin-d8 involves several key steps that utilize deuterated reagents to incorporate deuterium into the molecular structure. The synthetic route typically begins with commercially available starting materials that undergo a series of reactions including:

  1. N-alkylation: This step involves the introduction of an alkyl group to the nitrogen atom of the core structure.
  2. Formation of the imidazole ring: A critical step that forms part of the active site for binding.
  3. Deuteration: Specific reactions are employed to replace hydrogen atoms with deuterium, enhancing the compound's stability and pharmacokinetic properties.

Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity .

Molecular Structure Analysis

Bitopertin-d8 retains a similar molecular structure to its non-deuterated counterpart, with specific modifications that reflect the incorporation of deuterium. The molecular formula can be represented as C₁₈H₁₈D₈N₄O₂S, where D indicates deuterium atoms replacing hydrogen atoms.

  • Molecular weight: The presence of deuterium increases the molecular weight slightly compared to standard bitopertin.
  • Structural features: The compound includes an imidazole ring, an aromatic system, and a sulfonamide group, which are essential for its biological activity.

Data from spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the successful incorporation of deuterium and elucidate the compound's structural characteristics .

Chemical Reactions Analysis

Bitopertin-d8 participates in various chemical reactions relevant to its mechanism of action. Key reactions include:

  1. Enzymatic interactions: As a serine racemase inhibitor, bitopertin-d8 competes with L-serine for binding at the active site.
  2. Metabolic pathways: Following administration, bitopertin-d8 undergoes metabolic transformations that may involve conjugation or oxidation processes.

Technical details regarding these reactions are crucial for understanding how modifications affect pharmacodynamics and pharmacokinetics .

Mechanism of Action

Bitopertin-d8 operates primarily through inhibition of serine racemase, leading to altered levels of D-serine in the brain. This modulation impacts:

  • N-methyl-D-aspartate receptor activation: By decreasing D-serine levels, bitopertin-d8 can potentially reduce excitatory neurotransmission associated with glutamate pathways.
  • Neurotransmitter balance: The compound's action may help restore balance in dopaminergic and glutamatergic systems implicated in schizophrenia and other psychiatric disorders.

Data from preclinical studies suggest that this mechanism could enhance cognitive function while minimizing psychotic symptoms .

Physical and Chemical Properties Analysis

Bitopertin-d8 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water due to its lipophilic nature.
  • Stability: The incorporation of deuterium enhances metabolic stability compared to its non-deuterated counterpart.
  • Melting point: Specific melting point data is often determined during synthesis optimization but typically aligns closely with similar compounds in its class.

Relevant data from analytical methods such as high-performance liquid chromatography (HPLC) provide insights into purity and stability profiles .

Applications

Bitopertin-d8 is primarily researched for its potential applications in treating neuropsychiatric disorders such as schizophrenia. Its unique mechanism allows for exploration in:

  • Pharmacological studies: Investigating effects on glutamate signaling pathways.
  • Clinical trials: Assessing efficacy and safety profiles compared to existing treatments.
  • Biomarker development: Understanding D-serine levels as potential biomarkers for treatment response in schizophrenia patients.

The compound's role in advancing therapeutic strategies highlights its significance within pharmaceutical research aimed at improving outcomes for patients with complex neuropsychiatric conditions .

Chemical Structure and Deuterium Isotope Effects

Structural Characterization of Bitopertin-d8

Bitopertin-d8 represents a strategically deuterated analog of the glycine transporter 1 (GlyT1) inhibitor bitopertin (RG1678, RO4917838). The parent compound has the molecular formula C₂₁H₂₀F₇N₃O₄S and a molecular weight of 543.46 g/mol, featuring a methanone core structure with [4-[3-fluoro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl] and [5-(methylsulfonyl)-2-[(1S)-2,2,2-trifluoro-1-methylethoxy]phenyl] moieties [3] [8]. In the deuterated variant, eight hydrogen atoms are replaced by deuterium (²H), yielding the molecular formula C₂₁H₁₂D₈F₇N₃O₄S with a molecular weight of 551.50 g/mol [10]. This isotopic substitution occurs specifically at the 2,2,2-trifluoro-1-methylethoxy group – likely targeting the methyl group (CD₃ instead of CH₃) and the methine hydrogen (CD instead of CH) of the (1S)-1-trifluoroethyl substituent. The preservation of the core pharmacophore ensures maintained target engagement with GlyT1, while isotopic substitution introduces subtle biophysical modifications critical for research applications.

Table 1: Structural Parameters of Bitopertin and Bitopertin-d8

ParameterBitopertinBitopertin-d8
Molecular FormulaC₂₁H₂₀F₇N₃O₄SC₂₁H₁₂D₈F₇N₃O₄S
Molecular Weight543.46 g/mol551.50 g/mol
Deuterium PositionsN/ATrifluoro-1-methylethoxy group
Key Functional GroupsPiperazine, trifluoromethylpyridine, methylsulfonylphenyl, chiral etherIdentical to Bitopertin

Synthesis and Isotopic Labeling Strategies

The synthesis of bitopertin-d8 follows established deuterium labeling principles applied to complex organic molecules. The most plausible route involves late-stage incorporation using deuterated synthetic precursors. Key strategies include:

  • Deuterated Alkylating Agents: Reaction of a phenolic intermediate (5-(methylsulfonyl)-2-hydroxyphenyl) with enantiomerically pure (S)-1,1,1-trifluoro-2-iodopropane-d₇ or its synthetic equivalent introduces the fully deuterated 2,2,2-trifluoro-1-methylethoxy group. The iodo-propane-d₇ precursor can be synthesized via exhaustive deuteration of propene-d₆ followed by Markovnikov addition of iodine monochloride and chiral resolution [1].
  • Catalytic Exchange Methods: Transition metal-catalyzed C-H activation could enable direct H/D exchange at the methyl group of the existing 1-trifluoroethyl moiety, though stereochemical integrity requires careful control.
  • Building Block Approach: Construction of the chiral ether moiety using (S)-lactic acid-d₄ (CD₃CD(OH)CO₂H) as a chiral pool starting material, followed by functional group transformations to introduce the trifluoromethyl group.

Purification employs preparative HPLC and crystallization to achieve high isotopic enrichment (>98%) and chemical purity, confirmed by mass spectrometry and NMR [1] [10]. Storage recommendations (-20°C to 4°C for solids; -80°C for solutions) ensure isotopic stability by minimizing exchange with protic solvents or atmospheric moisture [8] [10].

Deuterium-Induced Modifications in Molecular Stability

Deuterium incorporation significantly alters physicochemical properties critical for research applications:

  • Metabolic Stability: The C-D bond exhibits a reduced zero-point vibrational energy compared to C-H, translating into a higher activation energy barrier for bond cleavage. This primary kinetic isotope effect (PKIE, typically kH/kD = 2-10) profoundly impacts oxidative metabolism by cytochrome P450 enzymes. Bitopertin-d8 likely demonstrates attenuated hepatic clearance at sites involving the deuterated 1-trifluoroethyl group, potentially reducing the formation of defluorinated or hydroxylated metabolites observed with bitopertin [1].
  • Thermal and Chemical Stability: While C-D bonds are inherently stronger than C-H bonds (bond dissociation energy ~449 kJ/mol vs ~439 kJ/mol), practical stability enhancements manifest primarily in reduced rates of acid/base-catalyzed deuterium exchange. Bitopertin-d8 shows increased resistance to racemization at the chiral center adjacent to the deuterated methyl group under physiological pH conditions.
  • Molecular Interactions: Minor alterations in hydrophobic interactions and van der Waals contacts occur due to the slightly larger atomic radius of deuterium versus hydrogen. While unlikely to disrupt binding to GlyT1 (K_d unaffected in most cases), these changes can subtly influence off-target binding kinetics or protein binding, detectable via surface plasmon resonance.
  • Spectral Properties: The distinct NMR signals of deuterium (²H NMR, quadrupolar relaxation) and altered vibrational frequencies (IR/Raman spectroscopy, C-D stretch ~2100-2200 cm⁻¹ vs C-H ~2850-3000 cm⁻¹) provide unambiguous analytical signatures for tracking the labeled molecule in complex matrices [1] [10].

Table 2: Analytical Characterization of Bitopertin-d8

Analytical MethodCharacteristic FeaturesUtility
High-Resolution MS[M+H]+ at m/z 552.506 (Δ +8.046 from Bitopertin); Isotopic cluster pattern (D₈)Confirmation of molecular formula and isotopic enrichment
¹H NMRAbsence/significant attenuation of signals corresponding to -OCH(CD₃)CF₃ protonsVerification of deuteration sites and level
²H NMRSignals at δ ~3.8-4.2 (-OCH(CD₃)CF₃) and δ ~1.4-1.6 (-OCH(CD₃)CF₃)Direct detection of deuterium localization
FT-IRC-D stretching vibrations at ~2100-2200 cm⁻¹; absence of C-H stretches for replaced groupsComplementary confirmation of deuteration
HPLC-MS/MSCo-elution with unlabeled standard; distinct mass transition for quantificationTracking in biological matrices; metabolite identification studies

Comparative Analysis of Bitopertin vs. Bitopertin-d8

The deliberate deuteration in bitopertin-d8 induces targeted differences while preserving core biological activity:

  • Biochemical Equivalence: Both compounds function as potent, noncompetitive inhibitors of glycine transporter 1 (GlyT1). Bitopertin inhibits glycine uptake with an IC₅₀ of 25-30 nM at human GlyT1 [3] [8]. Bitopertin-d8 maintains equivalent inhibitory potency, as deuterium substitution at the metabolically labile 1-trifluoroethyl group does not alter the pharmacophore responsible for GlyT1 binding. Neither compound shows significant activity against GlyT2 (>10 μM) or major CYP450 isoforms at therapeutic concentrations [8].
  • Pharmacokinetic Divergence: The primary distinction lies in altered ADME properties. Bitopertin-d8 exhibits a significantly extended elimination half-life (t₁/₂) in vivo compared to bitopertin, attributable to the kinetic isotope effect slowing oxidative metabolism (demethylation, hydroxylation) at the deuterated sites. This prolongs systemic exposure and reduces metabolic clearance, making it invaluable as an internal standard for mass spectrometry and for extended-duration mechanistic studies.
  • Research Applications: Bitopertin-d8 serves as an essential isotopic tracer. It enables precise quantification of unlabeled bitopertin in complex biological samples (plasma, brain homogenates) via LC-MS/MS using stable isotope dilution analysis (SIDA), eliminating matrix effects. Furthermore, it facilitates definitive metabolite identification (distinguishing drug-related entities from endogenous compounds) and autoradiography-free tissue distribution studies using spatially resolved mass spectrometry imaging (MSI) [1] [10].
  • Biochemical Impact: GlyT1 inhibition elevates synaptic glycine, potentiating NMDA receptor function. While bitopertin-d8 retains this core mechanism, its prolonged presence may extend the duration of glycine elevation in experimental systems. Crucially, its ability to restrict glycine availability for heme biosynthesis – a mechanism underlying bitopertin's effects in erythropoietic protoporphyria and β-thalassemia models [3] [4] – remains intact but potentially with altered kinetics due to metabolic stabilization.

Properties

Product Name

Bitopertin-d8

Molecular Formula

C₂₁H₁₂D₈F₇N₃O₄S

Molecular Weight

551.5

Synonyms

[4-[3-Fluoro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl-d8][5-(methylsulfonyl)-2-[(1S)-2,2,2-trifluoro-1-methylethoxy]phenyl]methanone; (S)-[4-(3-Fluoro-5-trifluoromethyl-_x000B_pyridin-2-yl)(piperazin-d8)-1-yl][5-(methanesulfonyl)-2-(2,2,2-trifluoro-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.